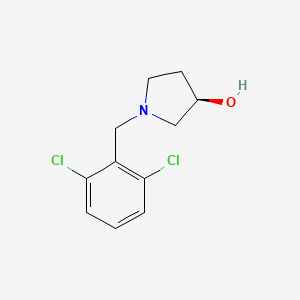

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

Description

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidin-3-ol derivative substituted with a 2,6-dichlorobenzyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₃Cl₂NO, with a calculated molar mass of 245.14 g/mol (based on atomic weights). The compound features stereochemical specificity at the pyrrolidin-3-ol carbon (R-configuration) and the benzyl group (2,6-dichloro substitution pattern).

Properties

IUPAC Name |

(3R)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMOOVSTCKWJM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated compounds or modified benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol and related compounds:

Key Observations:

- Molecular Weight : The dichloro derivative has a higher molar mass (245.14 g/mol) than the 3-chloro analog (211.69 g/mol), which may influence solubility and bioavailability .

- Stereochemistry : Vernakalant’s complex stereochemistry (R,R,R) and extended structure contribute to its specificity as a sodium/potassium channel blocker, contrasting with the simpler chiral center in the main compound .

Pharmacological and Functional Comparisons

- Vernakalant Hydrochloride : Approved for atrial fibrillation, this compound demonstrates how pyrrolidin-3-ol derivatives can be tailored for cardiovascular applications through bulky substituents (e.g., cyclohexyl and methoxyphenyl groups) .

- (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol: Classified as a laboratory chemical, its mono-chloro structure suggests utility as a synthetic intermediate or reference standard in medicinal chemistry .

- (S)-1-((S)-2-(4-Fluoro-phenyl)-...pyrrolidin-3-ol: The fluorine atom and methylaminoethyl chain may enhance metabolic stability and receptor interaction, though its specific applications remain uncharacterized .

Biological Activity

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant potential in biological applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃Cl₂NO

- Molecular Weight : 246.13 g/mol

- Chirality : The (R)-enantiomer is distinct from the (S)-enantiomer, which may exhibit different biological activities.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may act against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL | |

| Escherichia coli | 12.5 μg/mL | |

| Candida albicans | 5 μg/mL |

The compound shows promising activity against Staphylococcus aureus and other pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to bind to enzymes or receptors that are critical for microbial viability, thereby inhibiting their function. This interaction can lead to alterations in metabolic pathways, resulting in cell death or growth inhibition.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the dichlorobenzyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes .

Research on Structure-Activity Relationships

Research into structure-activity relationships (SAR) has shown that modifications to the pyrrolidine ring or the benzyl substituent can significantly impact biological activity. For instance, variations in halogen substitutions on the benzyl ring were found to correlate with increased potency against certain bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.